molecular formula C17H14ClN3O3 B2562739 4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 850189-09-2

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No. B2562739
CAS RN: 850189-09-2
M. Wt: 343.77
InChI Key: BQGCFSSXMZOANL-UHFFFAOYSA-N
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Description

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, also known as CBNQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. CBNQ belongs to the quinoline family and is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.

Scientific Research Applications

Antibacterial and Antifungal Agents

Background:

4-((2-chlorobenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one: belongs to the class of 2-aminothiazoles, which serve as starting materials for synthesizing heterocyclic analogs with therapeutic potential. Researchers have explored its antibacterial and antifungal properties.

Antibacterial Potential: Antifungal Activity:

Synthesis of Imidazoles

Background: Imidazoles are essential components in functional molecules used across various applications. Recent advances have focused on their regiocontrolled synthesis.

Importance:

Novel Heterocyclic Compounds

Background: Researchers aimed to synthesize novel heterocyclic compounds using 2-aminobenzimidazole as a precursor.

Approach:

properties

IUPAC Name

4-[(2-chlorophenyl)methylamino]-1-methyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-20-14-9-5-3-7-12(14)15(16(17(20)22)21(23)24)19-10-11-6-2-4-8-13(11)18/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGCFSSXMZOANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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